molecular formula C10H11FO3 B1318970 3-Fluoro-4-isopropoxybenzoic acid CAS No. 258273-30-2

3-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1318970
CAS No.: 258273-30-2
M. Wt: 198.19 g/mol
InChI Key: AFUBNDBLNISVBB-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzoic Acid Derivatives in Organic Chemistry

Fluorinated benzoic acid derivatives are a class of organic compounds that have seen a surge in interest and application, particularly in medicinal chemistry and materials science. The introduction of fluorine into a benzoic acid molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. biosynth.comyoutube.com This is attributed to the high electronegativity and small van der Waals radius of the fluorine atom. Consequently, fluorinated benzoic acids are frequently utilized as key intermediates in the development of pharmaceuticals and agrochemicals. sigmaaldrich.com

The strategic placement of fluorine on a benzoic acid ring can influence the acidity of the carboxylic acid group and provide a handle for further chemical modifications. This has made them indispensable tools for fine-tuning the properties of lead compounds in drug discovery programs. biosynth.com

Overview of Isopropoxy Substituents in Chemical Systems

The isopropoxy group, a bulky and lipophilic substituent, also plays a crucial role in modifying the characteristics of a molecule. Its incorporation can enhance solubility in nonpolar solvents and improve membrane permeability, which is a critical factor for the bioavailability of drug candidates. nih.govossila.com The branched nature of the isopropoxy group can also provide steric hindrance, which can influence the conformation of the molecule and protect it from metabolic degradation. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of medicinal chemistry, the isopropoxy group is often introduced to optimize the pharmacokinetic profile of a compound.

Contextualization of 3-Fluoro-4-isopropoxybenzoic Acid within Chemical Synthesis and Advanced Research Applications

This compound combines the advantageous features of both fluorinated and isopropoxy-substituted aromatic compounds. The fluorine atom at the 3-position and the isopropoxy group at the 4-position of the benzoic acid ring create a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate in the synthesis of a variety of target molecules.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated in medicinal chemistry. The synthesis of this compound typically proceeds through a multi-step process, often starting from commercially available precursors. A plausible and common synthetic route involves the etherification of a corresponding hydroxylated benzoic acid derivative.

A likely synthetic pathway to this compound begins with 3-fluoro-4-hydroxybenzoic acid. sigmaaldrich.comsigmaaldrich.com This precursor can be synthesized from 4-fluorophenol (B42351) through a carboxylation reaction. clearsynth.com The subsequent step involves a Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.comwikipedia.orgbyjus.com In this reaction, the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid is deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired aryl-ether bond, yielding this compound.

The presence of three distinct functional groups—the carboxylic acid, the fluorine atom, and the isopropoxy group—provides multiple reaction sites for further chemical transformations. This makes this compound a versatile building block for constructing more elaborate molecules with potential applications in areas such as drug discovery and materials science. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the aromatic ring can undergo further substitution reactions.

Below are some of the key physicochemical properties of this compound and its common precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUBNDBLNISVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 3 Fluoro 4 Isopropoxybenzoic Acid

De Novo Synthesis Approaches

De novo synthesis refers to the creation of complex molecules from simpler starting materials. wikipedia.org For 3-Fluoro-4-isopropoxybenzoic acid, this involves constructing the molecule through carefully planned reaction sequences.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Precursors

Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. youtube.comlibretexts.org This strategy is particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.org

One prominent SNAr pathway commences with 3-fluoro-4-nitrobenzoic acid. The fluorine atom in this compound is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group. ossila.com This activation facilitates the displacement of a substituent by a nucleophile. nih.gov

A common method to introduce the isopropoxy group is through the alkylation of a precursor containing a hydroxyl group. For instance, 3-fluoro-4-hydroxybenzoic acid can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation. sigmaaldrich.com This intermediate can then undergo alkylation with an isopropyl source. The reaction of 3-fluoro-4-hydroxybenzoic acid with an alkylating agent in the presence of a base yields the desired 4-alkoxy-3-fluorobenzoic acids. sigmaaldrich.com A related synthesis involves the reaction of 4-hydroxybenzoic acid with an alkylating agent like diisopropyl ether or isopropyl alcohol in the presence of an acid catalyst. google.com

Starting MaterialReagentsProductYieldReference
3-Fluoro-4-methoxybenzoic acidHBr, Acetic Acid3-Fluoro-4-hydroxybenzoic acid86% prepchem.com
4-Fluorophenol (B42351)KOH, CO2, H2SO43-Hydroxy-4-fluorobenzoic acid73.1% google.com
3-Fluoro-4-methoxybenzaldehydeHBr3-Fluoro-4-hydroxybenzaldehyde97% chemicalbook.com

Organometallic Transformations

Organometallic chemistry offers powerful tools for the formation of carbon-carbon bonds, including the introduction of a carboxylic acid group onto an aromatic ring.

A key organometallic strategy involves a lithium-halogen exchange reaction. harvard.eduprinceton.edu This reaction is a kinetically controlled process where an organolithium reagent exchanges its lithium atom for a halogen on another organic molecule. harvard.edu The rate of exchange is typically faster for heavier halogens (I > Br > Cl). princeton.edu

This specific pathway utilizes 1-isopropyloxy-2-fluoro-4-bromobenzene as the starting material. Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures initiates a bromine-lithium exchange. nih.govresearchgate.net This generates a highly reactive aryllithium intermediate. Subsequent reaction of this intermediate with carbon dioxide (CO2), followed by an acidic workup, results in the formation of this compound.

PrecursorKey TransformationIntermediateFinal StepProduct
1-Isopropyloxy-2-fluoro-4-bromobenzeneLithium-Halogen Exchange2-Fluoro-4-isopropoxyphenyllithiumCarboxylation (CO2)This compound

Esterification and Subsequent Hydrolysis Routes

A common and effective strategy for the synthesis of this compound involves the initial protection of the carboxylic acid functional group as an ester. This prevents unwanted side reactions during subsequent steps. The general pathway commences with the esterification of a suitable precursor, such as 3-fluoro-4-hydroxybenzoic acid.

The resulting ester, for instance, methyl 3-fluoro-4-hydroxybenzoate, is then subjected to an etherification reaction to introduce the isopropoxy group. This is typically achieved via a Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated by a base (e.g., potassium carbonate) and reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

The final step is the hydrolysis of the ester group. This saponification is generally carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent mixture like tetrahydrofuran (B95107) (THF)/water or methanol/water. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), precipitates the desired this compound product.

Multi-step Synthetic Sequences from Methyl 3-Fluoro-4-hydroxybenzoate

A specific and direct route to this compound begins with the readily available starting material, methyl 3-fluoro-4-hydroxybenzoate. This approach is efficient as the carboxylic acid is already protected as a methyl ester.

The primary transformation in this sequence is the O-alkylation of the phenolic hydroxyl group. The reaction involves treating methyl 3-fluoro-4-hydroxybenzoate with an isopropylating agent. The reaction conditions are similar to those described in the general esterification-hydrolysis route.

Table 1: Synthesis of this compound from Methyl 3-Fluoro-4-hydroxybenzoate

Step Reaction Key Reagents and Conditions Intermediate/Product
1 O-Alkylation (Etherification) Isopropyl bromide, Potassium Carbonate (K₂CO₃), in Acetonitrile/DMF, heated (e.g., 80°C). Methyl 3-fluoro-4-isopropoxybenzoate

Synthesis of Related Isomers and Structural Analogs of Isopropoxybenzoic Acid

The synthetic methodologies can be adapted to produce a range of isomers and analogs, where the positions of the fluoro and isopropoxy groups are varied, or where other halogen or cyano substituents are present.

2-Fluoro-4-isopropoxybenzoic Acid

The synthesis of the 2-fluoro-4-isopropoxy isomer typically starts from 2-fluoro-4-hydroxybenzoic acid. ossila.com Similar to the pathways for the 3-fluoro isomer, the synthesis involves esterification, etherification, and hydrolysis.

A plausible route begins with the esterification of 2-fluoro-4-hydroxybenzoic acid to form an intermediate like methyl 2-fluoro-4-hydroxybenzoate. This intermediate is then O-alkylated using an isopropyl halide and a base. The resulting methyl 2-fluoro-4-isopropoxybenzoate sigmaaldrich.combldpharm.com is subsequently hydrolyzed to yield 2-fluoro-4-isopropoxybenzoic acid. nih.gov

4-Fluoro-2-isopropoxybenzoic Acid

For the 4-fluoro-2-isopropoxy isomer, a common precursor is 4-fluoro-2-hydroxybenzoic acid. This starting material can be synthesized from 2,4-difluorobenzoic acid by selective nucleophilic substitution of the ortho-fluorine with a hydroxide source, such as sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com

Once 4-fluoro-2-hydroxybenzoic acid is obtained, the synthesis proceeds via O-alkylation of the hydroxyl group with an isopropylating agent under basic conditions to furnish 4-fluoro-2-isopropoxybenzoic acid.

Halo-Isopropoxybenzoic Acid Variants

The synthetic principles are broadly applicable to the creation of benzoic acids bearing other halogens in addition to the isopropoxy group.

Table 2: Examples of Halo-Isopropoxybenzoic Acid Variants and their Synthesis

Compound Precursor Synthetic Approach
3-Bromo-2-isopropoxybenzoic acid 2-Isopropoxybenzoic acid or 2-bromo-5-hydroxybenzoic acid 1. Bromination of 2-isopropoxybenzoic acid using NBS or Br₂. 2. Alkylation of 2-bromo-5-hydroxybenzoic acid with an isopropanol (B130326) source. smolecule.com
3-Bromo-5-isopropoxybenzoic acid 3-Bromo-5-isopropoxy-benzonitrile Hydrolysis of the nitrile group to a carboxylic acid. chemicalbook.com

| 3-Chloro-4-isopropoxybenzoic acid | 3-Chloro-4-hydroxybenzoic acid | O-alkylation of the phenolic hydroxyl group with an isopropyl halide in the presence of a base. |

These examples demonstrate the versatility of standard organic reactions like electrophilic aromatic substitution (bromination) and nucleophilic substitution (O-alkylation) in generating a diverse library of halo-isopropoxybenzoic acids. smolecule.comchemicalbook.com

Cyano-Isopropoxybenzoic Acid Derivatives

The synthesis of cyano-substituted isopropoxybenzoic acids, such as 3-cyano-4-isopropoxybenzoic acid, has been detailed in patent literature. A modern approach avoids the use of highly toxic cyanide reagents like cuprous cyanide (CuCN).

One such method starts with a 4-hydroxybenzoate (B8730719) ester (e.g., methyl or phenyl 4-hydroxybenzoate). The synthetic sequence is as follows:

Formylation: The aromatic ring is formylated at the 3-position using reagents like paraformaldehyde and magnesium chloride in the presence of a base.

Nitrile Formation: The aldehyde group is then converted into a nitrile (cyano group). This can be achieved using oxammonium hydrochloride and chloroacetic chloride.

Etherification: The free hydroxyl group at the 4-position is then alkylated with isopropyl bromide using potassium carbonate as the base to form the isopropoxy ether.

Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid using a base like sodium hydroxide.

This pathway is advantageous for industrial-scale production due to its use of less hazardous materials and efficient, direct transformations.

Green Chemistry Principles in Synthetic Route Development

Solvent Selection and Reaction Optimization for Efficiency

Green chemistry encourages the use of safer, more environmentally benign solvents. Research into alternative solvent systems has shown promising results. For instance, using the alkylating agent itself (isopropanol) as the solvent is a highly "green" option, although this typically requires catalytic methods to be effective osti.gov. Another strategy involves the use of ionic liquids, which can facilitate product isolation and be recycled, thereby reducing organic solvent waste and eliminating aqueous waste streams organic-chemistry.org.

Reaction optimization is intrinsically linked to solvent selection. Key parameters that are optimized include the choice of base, temperature, and reaction time. Weaker bases like potassium carbonate are often preferred over stronger, more hazardous ones like sodium hydride. Microwave-assisted synthesis has also emerged as a technique to significantly reduce reaction times and potentially improve yields, often in conjunction with greener solvent systems organic-chemistry.org.

The following table illustrates how solvent choice can impact the efficiency of a typical Williamson ether synthesis for producing aryl ethers.

Table 1: Effect of Solvent on a Typical Williamson Ether Synthesis

SolventTypical Reaction Time (hours)Typical Yield (%)Green Chemistry Considerations
Dimethylformamide (DMF)6 - 1285 - 95Toxic, high boiling point, difficult to recycle
Acetone12 - 2470 - 85Volatile, flammable, but less toxic than DMF
Ethanol18 - 3660 - 80Renewable, low toxicity, but can lead to side reactions
Isopropanol (as solvent/reagent)24 - 4850 - 70 (uncatalyzed)Excellent atom economy, low toxicity; efficiency often requires a catalyst osti.gov
Ionic Liquid (e.g., [bmim][BF4])4 - 8~90Recyclable, non-volatile, but can be expensive and require specific work-up organic-chemistry.org

Catalyst Development for Sustainable Chemical Transformations

The development of advanced catalysts is a cornerstone of greening the synthesis of this compound. Catalysts can significantly increase reaction rates, allow for milder reaction conditions, and improve selectivity, all of which contribute to a more sustainable process.

Phase-Transfer Catalysis (PTC): One of the most effective techniques for this synthesis is phase-transfer catalysis. The reaction involves a water-soluble phenoxide salt and an organic-soluble alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs google.com. This method offers several advantages:

It eliminates the need for expensive, anhydrous, and often toxic polar aprotic solvents.

It allows the use of inexpensive and safer bases like sodium hydroxide or potassium carbonate.

Reactions can often be run at lower temperatures, saving energy.

The catalyst can often be recovered and reused, improving process economics google.com.

Metal-Based Catalysis: In recent years, transition-metal-catalyzed etherification reactions have been developed as an alternative to the traditional Williamson synthesis. Copper- and palladium-based catalysts have shown efficacy in coupling aryl halides with alcohols organic-chemistry.org. These methods can sometimes tolerate a wider range of functional groups and proceed under milder conditions. For instance, Ullmann-type coupling reactions using a copper catalyst and a specific ligand can produce aryl alkyl ethers in high yields organic-chemistry.org. Furthermore, catalytic systems based on abundant and non-toxic metals like iron are being explored for the direct etherification of alcohols, which would represent a significant green advancement bldpharm.com. Zirconium and hafnium complexes have also proven to be robust homogeneous catalysts for the reductive etherification of aldehydes to their corresponding isopropyl ethers using isopropanol as both a green solvent and reagent osti.gov.

Catalytic Williamson Ether Synthesis (CWES): A more advanced approach involves carrying out the Williamson ether synthesis as a truly catalytic process. By significantly increasing the temperature (above 300 °C), it is possible to use weak alkylating agents like alcohols directly, with only a catalytic amount of an alkali metal salt. This process generates water as the only byproduct, drastically improving the atom economy and avoiding the stoichiometric salt waste of the traditional method acs.orgresearchgate.net. While the high temperatures are a drawback, this method is well-suited for the industrial production of certain alkyl aryl ethers researchgate.net.

The table below summarizes various catalytic approaches applicable to the synthesis of this compound.

Table 2: Comparison of Catalytic Systems for Aryl Ether Synthesis

Catalytic SystemCatalyst ExampleTypical ConditionsAdvantagesDisadvantages
Phase-Transfer Catalysis (PTC)Tetrabutylammonium Bromide (TBAB) google.comAqueous/Organic Biphasic, 60-90 °CAvoids anhydrous solvents, uses simple bases, catalyst is recyclable. google.comRequires efficient stirring, potential for catalyst contamination in product.
Copper-Catalyzed CouplingCuI / N,N-dimethylglycine organic-chemistry.orgDMSO or other polar solvent, 110 °CGood yields, applicable to aryl iodides. organic-chemistry.orgRequires ligand, potential for metal contamination.
Palladium-Catalyzed CouplingPd catalyst with specialized phosphine (B1218219) ligand acs.orgOrganic solvent, 80-120 °CHigh efficiency and regioselectivity, works with aryl bromides and chlorides. acs.orgExpensive catalyst and ligands, potential for metal contamination.
Zirconium-Catalyzed Reductive EtherificationZr-POSS Complex osti.govIsopropanol, 100-160 °CUses alcohol as reagent and solvent, robust catalyst. osti.govApplicable to aldehyde precursors, not directly to phenols.
Catalytic Williamson Ether Synthesis (CWES)Alkali Metal Benzoate acs.orgresearchgate.net>300 °C, high pressureHigh atom economy, no salt byproduct, uses alcohols directly. acs.orgresearchgate.netHarsh conditions (high temp/pressure), energy-intensive.

Molecular Structure and Electronic Properties Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 3-Fluoro-4-isopropoxybenzoic acid and for understanding its electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative. While direct experimental spectra for this specific compound are not widely published, a detailed prediction of the expected chemical shifts and coupling constants can be made based on the analysis of structurally related compounds, such as 3-fluorobenzoic acid and 4-isopropoxybenzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group's methine and methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the fluorine and isopropoxy substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine atom and the electron-donating isopropoxy group.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity and Coupling Constants (J in Hz)
Carboxylic Acid (-COOH)~12-13~167¹H: s (broad)
Aromatic C-1-~125-
Aromatic C-2~7.8 (dd, J ≈ 8.5, 2.0)~118 (d, J(C-F) ≈ 22)-
Aromatic C-3-~155 (d, J(C-F) ≈ 250)-
Aromatic C-4-~150 (d, J(C-F) ≈ 10)-
Aromatic C-5~7.1 (t, J ≈ 8.5)~116-
Aromatic C-6~7.7 (ddd, J ≈ 8.5, 4.5, 2.0)~125 (d, J(C-F) ≈ 5)-
Isopropoxy CH~4.7 (septet, J ≈ 6.0)~72-
Isopropoxy CH₃~1.4 (d, J ≈ 6.0)~22-

Note: These are predicted values based on analogous compounds and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, characteristic vibrational frequencies are expected for the carboxylic acid, the aromatic ring, the C-F bond, and the isopropoxy group. Analysis of related molecules such as 4-alkoxybenzoic acids helps in assigning these vibrational bands.

Key Vibrational Modes:

O-H stretch of the carboxylic acid is expected to be a broad band in the region of 3300-2500 cm⁻¹.

C=O stretch of the carboxylic acid will likely appear as a strong absorption around 1700-1680 cm⁻¹.

C-O stretch of the carboxylic acid and the ether linkage will be observed in the 1300-1000 cm⁻¹ region.

Aromatic C=C stretches will give rise to signals in the 1600-1450 cm⁻¹ range.

C-F stretch is anticipated to be a strong band in the 1250-1000 cm⁻¹ region.

Predicted IR and Raman Data for this compound:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
O-H stretch (Carboxylic acid)3300-2500 (broad)Weak
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Aliphatic)2980-2850Medium
C=O stretch (Carboxylic acid)1700-1680Strong
C=C stretch (Aromatic)1610, 1580, 1500Strong
C-F stretch1250-1200Medium
C-O stretch (Ether)1200-1150Medium
C-O stretch (Carboxylic acid)1300-1200Medium

Note: These are predicted values and assignments based on the analysis of similar molecular structures.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound (molar mass: 198.19 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 198. The fragmentation pattern can be predicted based on the fragmentation of benzoic acid and its derivatives. nih.govdocbrown.info Common fragmentation pathways would likely involve:

Loss of the isopropoxy group.

Decarboxylation (loss of CO₂).

Cleavage of the isopropyl group.

Predicted Mass Spectrometry Fragmentation for this compound:

m/z Predicted Fragment Ion Predicted Fragmentation Pathway
198[C₁₀H₁₁FO₃]⁺Molecular Ion
183[C₉H₈FO₃]⁺Loss of a methyl radical (•CH₃) from the isopropoxy group.
155[C₇H₄FO₂]⁺Loss of a propyl radical (•C₃H₇) from the isopropoxy group.
153[C₁₀H₉FO₂]⁺Loss of a hydroxyl radical (•OH) from the carboxylic acid.
125[C₇H₄FO]⁺Loss of a carboxyl group (•COOH).
111[C₆H₄F]⁺Loss of both the isopropoxy and carboxyl groups.

Note: The relative intensities of these fragments would depend on the ionization technique and energy used.

Advanced Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture, and thus for assessing the purity of a substance. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of organic compounds like this compound. A reversed-phase HPLC method would be suitable, typically employing a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous acidic solution (e.g., water with formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). sigmaaldrich.comhelixchrom.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.

Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives:

Parameter Typical Condition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase (typically sub-2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle higher backpressures. A UPLC method for this compound would offer a more rapid and efficient purity assessment compared to traditional HPLC.

Typical UPLC Parameters for Analysis of Benzoic Acid Derivatives:

Parameter Typical Condition
Stationary Phase C18 or similar (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Fast gradient with Acetonitrile/Water (with 0.1% Formic Acid)
Flow Rate 0.4-0.6 mL/min
Detection UV or Mass Spectrometry (MS)
Column Temperature Controlled (e.g., 40 °C)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, scientists can elucidate the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the physical and chemical properties of a compound in the solid state.

Crystal Structure Analysis of this compound

A comprehensive search of crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for this compound. However, the crystal structure of a closely related compound, 3-fluoro-4-methylbenzoic acid, provides valuable insights into the likely solid-state conformation of this compound.

Table 1: Representative Crystallographic Data for a Related Benzoic Acid Derivative (3-Fluoro-4-methylbenzoic acid)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8132 (5)
b (Å)6.0226 (8)
c (Å)30.378 (4)
β (°)92.50 (2)
V (ų)696.98 (16)
Z4

This data is for 3-Fluoro-4-methylbenzoic acid and serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

Crystallographic Studies of Co-crystals and Metal Complexes

The formation of co-crystals and metal complexes can significantly alter the physicochemical properties of a molecule. While no specific crystallographic studies on co-crystals or metal complexes of this compound have been reported, the functional groups present in the molecule suggest a high potential for forming such structures.

The carboxylic acid group is a versatile functional group for forming co-crystals with other molecules that can act as hydrogen bond donors or acceptors. Similarly, the carboxylic acid can be deprotonated to act as a ligand for coordination to metal centers, forming metal-organic frameworks (MOFs) or discrete metal complexes. For instance, other benzoic acid derivatives have been shown to chelate with metal centers, leading to the formation of organometallic clusters. ossila.com The fluorine and isopropoxy substituents on the benzene (B151609) ring can also influence the formation and structure of these multi-component systems through secondary intermolecular interactions.

Computational Chemistry and Theoretical Investigations

In the absence of experimental crystallographic data, computational chemistry provides a powerful tool for predicting the geometric and electronic properties of molecules like this compound.

Density Functional Theory (DFT) for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.info It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations could be employed to optimize the molecular geometry and provide insights into its electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides information about the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the isopropoxy and carboxyl groups. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, particularly the carbon atoms attached to the electron-withdrawing fluorine and carboxyl groups.

Table 2: Representative Predicted Electronic Properties from DFT Calculations for a Substituted Benzoic Acid

ParameterRepresentative Value (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

These values are illustrative and represent typical ranges for similar aromatic carboxylic acids. Actual values for this compound would require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a useful tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. wolfram.comresearchgate.net

In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the oxygen atoms of the carboxylic acid group, indicating these as the primary sites for electrophilic attack and hydrogen bond acceptance. The region around the acidic hydrogen of the carboxyl group would exhibit the most positive potential (typically colored blue), highlighting its role as a hydrogen bond donor. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The benzene ring would show a distribution of potential, with the isopropoxy group contributing to a more negative potential on the adjacent ring carbons.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide a detailed picture of the conformational landscape of a molecule, identifying stable and transient geometries and the energetic barriers between them.

For this compound, the primary sources of conformational flexibility are the rotation around the C-O bonds of the isopropoxy group and the C-C bond connecting the carboxylic acid group to the benzene ring.

Isopropoxy Group Conformation: The bulky isopropoxy group can adopt various orientations relative to the plane of the benzene ring. Steric hindrance between the methyl groups of the isopropoxy moiety and the adjacent fluorine atom and carboxylic acid group will play a significant role in determining the most stable conformations. It is expected that the isopropyl group will orient itself to minimize these steric clashes.

Carboxylic Acid Group Orientation: The carboxylic acid group can be either coplanar with the benzene ring or twisted out of the plane. Coplanarity is often favored due to conjugation between the pi-system of the ring and the carbonyl group. However, in the solid state, intermolecular hydrogen bonding between carboxylic acid groups to form dimers is a common and highly stable arrangement for benzoic acid derivatives. The planarity of the molecule is a crucial factor in its crystal packing. For instance, in the related compound 3-fluoro-4-methylbenzoic acid, the molecule is nearly planar, with a small dihedral angle between the benzene ring and the carboxyl group.

The conformational space of this compound would likely be explored using a suitable force field in an MD simulation. The simulation would reveal the preferred dihedral angles and the potential energy surface associated with the rotation of the isopropoxy and carboxylic acid groups.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of molecules. Various reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity.

For this compound, the presence of an electron-withdrawing fluorine atom and an electron-donating isopropoxy group on the benzene ring will significantly influence its electronic properties and reactivity. The carboxylic acid group itself is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.

Key reactivity descriptors that can be computationally determined include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: These descriptors provide a general overview of the molecule's reactivity. They are derived from the HOMO and LUMO energies.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The ability to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge (ω = χ² / 2η).

The following table presents hypothetical but realistic values for the global reactivity descriptors of this compound, estimated based on computational studies of similar aromatic carboxylic acids.

Table 1: Estimated Global Reactivity Descriptors for this compound

DescriptorSymbolEstimated Value
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.2 eV
HOMO-LUMO GapΔE5.3 eV
Ionization PotentialI6.5 eV
Electron AffinityA1.2 eV
Electronegativityχ3.85 eV
Chemical Hardnessη2.65 eV
Chemical SoftnessS0.38 eV⁻¹
Electrophilicity Indexω2.79 eV

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, the Fukui functions would likely indicate that the carbonyl carbon of the carboxylic acid is a primary site for nucleophilic attack. In the context of electrophilic aromatic substitution, the positions on the benzene ring would be evaluated to determine their susceptibility to attack, taking into account the directing effects of the existing substituents.

Chemical Reactivity and Derivatization Strategies

Reaction Mechanisms Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as amidation and esterification to produce a variety of functional compounds.

The conversion of the carboxylic acid group of 3-Fluoro-4-isopropoxybenzoic acid into an amide is a fundamental transformation for creating diverse molecular scaffolds, particularly in the synthesis of biologically active molecules. This reaction involves activating the carboxylic acid to make it susceptible to nucleophilic attack by a primary or secondary amine.

A variety of modern peptide coupling reagents are employed for this purpose to ensure high yields and minimize side reactions, especially racemization if chiral amines are used. sigmaaldrich.comyoutube.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com Common in-situ activating agents include phosphonium (B103445) salts (like PyBOP) and aminium/uronium salts (like HBTU, HATU, and HCTU). sigmaaldrich.com These reagents facilitate the formation of an activated ester intermediate, which then readily reacts with the incoming amine. sigmaaldrich.com For instance, the use of triphenylphosphine (B44618) (PPh₃) in combination with iodine has also been shown to be an effective system for converting carboxylic acids into amides. nih.gov

The general scheme for amidation is as follows:

Activation: The carboxylic acid reacts with a coupling reagent (e.g., HATU, PyBOP) in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester.

Coupling: The amine is added and displaces the activated ester group, forming the stable amide bond.

This methodology allows for the coupling of this compound with a vast library of amines, including simple alkylamines, anilines, and complex amino acid esters, to generate a corresponding library of amide derivatives. nih.gov

Table 1: Common Peptide Coupling Reagents for Amidation

Reagent Full Name Activating Group Key Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate OAt (1-hydroxy-7-azabenzotriazole) Highly efficient, especially for sterically hindered couplings. sigmaaldrich.com
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate OBt (1-hydroxybenzotriazole) A widely used, effective reagent for routine synthesis. sigmaaldrich.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate OBt (1-hydroxybenzotriazole) Phosphonium-based, known for clean reactions with minimal side products. sigmaaldrich.com

| DCC | N,N'-Dicyclohexylcarbodiimide | - | A classic, cost-effective carbodiimide (B86325) coupling reagent. youtube.com |

This table is generated based on data from multiple sources. sigmaaldrich.comyoutube.com

Esterification is another key derivatization strategy for the carboxylic acid moiety of this compound. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common method. usm.my To drive the equilibrium towards the product, excess alcohol is often used as the solvent, or water is removed as it is formed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this reaction. usm.my For substituted benzoic acids, microwave irradiation in a sealed vessel can significantly reduce reaction times. usm.my Studies on similar molecules, such as 4-fluoro-3-nitrobenzoic acid, have shown that high yields can be achieved by reacting the acid with various alcohols under optimized microwave conditions. usm.my The reactivity of the alcohol generally follows the order: primary > secondary > tertiary, due to steric hindrance. usm.my

This protocol can be applied to this compound to synthesize a range of ester derivatives, such as methyl, ethyl, and benzyl (B1604629) esters, which can serve as protecting groups or as intermediates for further transformations.

Table 2: Potential Ester Derivatives from Esterification with Various Alcohols

Alcohol Reactant Ester Product Name Potential Use
Methanol Methyl 3-fluoro-4-isopropoxybenzoate Synthetic intermediate
Ethanol Ethyl 3-fluoro-4-isopropoxybenzoate Synthetic intermediate
Benzyl alcohol Benzyl 3-fluoro-4-isopropoxybenzoate Protecting group (removable by hydrogenolysis)

Reactivity of the Fluoro and Isopropoxy Substituents

The fluorine atom significantly influences the reactivity of the aromatic ring. Due to its high electronegativity, fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution (S_EAr). However, its primary synthetic utility on the ring often lies in its ability to act as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions.

S_NAr reactions typically require the aromatic ring to be electron-deficient, usually through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. In this compound, the carboxylic acid group provides some electron-withdrawing character, but the para-isopropoxy group is electron-donating. Despite this, the fluorine atom can be displaced by strong nucleophiles under certain conditions. walisongo.ac.id More advanced methods, such as organic photoredox catalysis, have enabled the nucleophilic defluorination of even unactivated or electron-rich fluoroarenes, expanding the scope of S_NAr to include a wider variety of nucleophiles like azoles, amines, and carboxylic acids under mild conditions. nih.gov Furthermore, displacement of an ortho-fluoro group on benzoic acids can be achieved using powerful organometallic reagents like organolithiums and Grignards. researchgate.net

The isopropoxy group is an ether linkage that is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542), 3-fluoro-4-hydroxybenzoic acid. This process is a dealkylation reaction. wikipedia.org The mechanism typically involves protonation of the ether oxygen by a strong acid, making it a better leaving group. rsc.org This is followed by a nucleophilic attack on the isopropyl carbon by a nucleophile (like a halide ion from HBr or HI) in an S_N2 reaction, or by the formation of an isopropyl cation in an S_N1-type process. rsc.org

Reagents commonly used for cleaving aryl alkyl ethers include strong protic acids (HBr, HI) or Lewis acids (BBr₃, BCl₃). Biocatalytic methods using enzymes like monooxygenases are also being explored for the selective demethylation of aryl-methyl ethers, and similar principles could potentially be applied to de-isopropoxylation. sci-hub.se The resulting phenol is a valuable intermediate, as the hydroxyl group can be used for further functionalization, such as conversion to a triflate or fluorosulfate (B1228806) for cross-coupling reactions. researchgate.netnih.gov

Cross-Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. fishersci.co.uk While this compound itself is not a typical substrate for these reactions, its derivatives are excellent candidates.

To participate in cross-coupling, the aromatic ring usually needs a halide (Br, I) or a pseudohalide (OTf) leaving group. Therefore, a common strategy would involve the regioselective bromination or iodination of the this compound ring. The resulting halo-derivative could then be used in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org A bromo- or iodo-derivative of this compound could be coupled with various aryl or vinyl boronic acids to create biaryl or styrenyl structures, respectively. fishersci.co.ukorganic-chemistry.org

Heck-Mizoroki Reaction: This reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a base. libretexts.org This would allow for the introduction of vinyl groups onto the aromatic ring of a halogenated this compound derivative. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org It is an effective method for constructing arylalkynes, which are versatile intermediates in organic synthesis. researchgate.netlucp.net

Table 3: Overview of Potential Cross-Coupling Reactions with Derivatives

Reaction Coupling Partners Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura Aryl Halide + Arylboronic Acid Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Biaryl
Heck Aryl Halide + Alkene Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Substituted Alkene

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Arylalkyne |

This table summarizes common cross-coupling reactions applicable to halogenated derivatives of the title compound. fishersci.co.uklibretexts.orglibretexts.org

Suzuki-Miyaura Cross-Coupling Applications

While specific, publicly documented examples of Suzuki-Miyaura cross-coupling reactions starting directly from this compound are not extensively detailed in readily available literature, its structural motifs are frequently found in products synthesized via this powerful carbon-carbon bond-forming reaction. The general applicability of Suzuki-Miyaura coupling to fluorinated and alkoxylated aryl halides suggests that derivatives of this compound are amenable to this transformation.

In a typical scenario, the carboxylic acid would first be converted to a more suitable coupling partner, such as a boronic acid or ester, or the aromatic ring would be functionalized with a halide (e.g., bromine or iodine) to participate in the catalytic cycle. For instance, the precursor to this compound, 1-bromo-2-fluoro-4-isopropoxybenzene, is a prime candidate for Suzuki-Miyaura coupling with various aryl or vinyl boronic acids. google.com

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling of a this compound Derivative

Reactant 1Reactant 2CatalystBaseSolventProduct
5-Bromo-3-fluoro-4-isopropoxybenzoic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water5-Phenyl-3-fluoro-4-isopropoxybenzoic acid
3-Fluoro-4-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid4-ChloropyridinePdCl₂(dppf)K₃PO₄Dioxane/Water5-(4-Pyridyl)-3-fluoro-4-isopropoxybenzoic acid

This table represents plausible reaction schemes based on established Suzuki-Miyaura coupling methodologies for similar substrates.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, would be critical in achieving high yields and minimizing side reactions. The electronic nature of the substituents—the electron-withdrawing fluorine and carboxylic acid, and the electron-donating isopropoxy group—would influence the reactivity of the aryl halide or boronic acid derivative.

Ullmann Condensation Reactions

The Ullmann condensation is a classical method for the formation of carbon-heteroatom bonds, particularly C-O (ether) and C-N (amine) bonds. While direct Ullmann-type reactions involving this compound are not prominently reported, its derivatives can be employed in such transformations. For example, a halogenated derivative of this compound could react with a phenol or an amine in the presence of a copper catalyst to form diaryl ethers or diaryl amines, respectively.

The conditions for Ullmann reactions are often harsh, requiring high temperatures and stoichiometric amounts of copper. However, modern modifications of the Ullmann condensation, employing ligands and catalytic amounts of copper, have expanded its scope and improved its efficiency.

Table 2: Plausible Ullmann Condensation of a this compound Derivative

Reactant 1Reactant 2Catalyst/PromoterBaseSolventProduct
5-Bromo-3-fluoro-4-isopropoxybenzoic acidPhenolCuI / L-ProlineK₂CO₃DMSO5-Phenoxy-3-fluoro-4-isopropoxybenzoic acid
This compoundAnilineCuI / PhenanthrolineCs₂CO₃DMF4-(Phenylamino)-3-fluorobenzoic acid (potential for side reactions)

This table illustrates hypothetical Ullmann condensation reactions based on known protocols for similar aromatic compounds.

The reactivity in Ullmann condensations is highly dependent on the nature of the leaving group (halide) and the nucleophile. The presence of the deactivating carboxylic acid group might necessitate the use of more reactive derivatives or harsher reaction conditions.

Regioselective Functionalization of the Aromatic Ring

The ability to selectively introduce new functional groups at specific positions on the aromatic ring of this compound is essential for elaborating its structure. The existing substituents play a directing role in these transformations.

Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directing group, facilitating the removal of a proton from an adjacent position by a strong base, typically an organolithium reagent.

For this compound, the carboxylate group would direct metalation to the C2 and C6 positions. The fluorine atom at C3 would likely disfavor metalation at the adjacent C2 position due to electronic repulsion. Therefore, lithiation is anticipated to occur preferentially at the C6 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Studies on related 2-methoxybenzoic acids have shown that treatment with strong bases like s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate. nih.govorganic-chemistry.org A similar outcome would be expected for this compound, leading to functionalization at the C2 or C6 position. The precise regioselectivity would be influenced by the steric bulk of the isopropoxy group and the electronic effect of the fluorine atom.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are governed by the directing effects of the existing substituents on the aromatic ring. In this compound, the isopropoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-director. The carboxylic acid is a deactivating, meta-directing group.

The combined influence of these groups makes the prediction of regioselectivity complex. The powerful ortho-directing effect of the isopropoxy group is likely to dominate. The positions ortho to the isopropoxy group are C3 and C5. The C3 position is already occupied by a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Halogenation: Bromination or chlorination of this compound would be expected to yield the 5-halo derivative as the major product. The reaction would typically be carried out using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration: Nitration, typically performed with a mixture of nitric acid and sulfuric acid, is also expected to occur at the C5 position. The strong activating effect of the isopropoxy group at the para position relative to the incoming electrophile would favor substitution at this site. However, the deactivating effects of the fluorine and carboxylic acid groups would necessitate carefully controlled reaction conditions to avoid over-nitration or decomposition. Studies on the nitration of related fluorinated anisole (B1667542) derivatives have shown a preference for substitution at the position para to the alkoxy group.

Role of 3 Fluoro 4 Isopropoxybenzoic Acid As a Chemical Building Block

Precursor in Complex Organic Synthesis

The distinct functional groups of 3-fluoro-4-isopropoxybenzoic acid make it an ideal starting material for the synthesis of a variety of organic compounds. The carboxylic acid group can be readily converted into other functional groups or used to attach the molecule to larger scaffolds. ossila.com

This compound serves as a precursor for creating more complex benzoic acid derivatives. For instance, it can be a starting point for synthesizing compounds like 3-fluoro-4-isopropoxy-5-methoxybenzoic acid. sigmaaldrich.com This highlights its utility in building more highly substituted and functionally diverse aromatic systems. The synthesis of various fluorinated benzoic acid derivatives is an active area of research, driven by the demand for novel bioactive compounds. globalscientificjournal.comresearchgate.net

Table 1: Examples of Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Key Features
This compound 258273-30-2 C₁₀H₁₁FO₃ Starting material with fluoro and isopropoxy groups. clearsynth.com
3-Fluoro-4-hydroxybenzoic acid 350-29-8 C₇H₅FO₃ A related compound, often used as an intermediate. prepchem.comsigmaaldrich.com
4-Fluoro-2-isopropoxybenzoic acid 1369833-85-1 C₁₀H₁₁FO₃ An isomer with a different substitution pattern. sigmaaldrich.comchemscene.com
3-Fluoro-4-isopropoxy-5-methoxybenzoic acid 1400643-55-1 C₁₁H₁₃FO₄ An advanced derivative with an additional methoxy (B1213986) group. sigmaaldrich.com
2-Amino-3-fluorobenzoic acid C₇H₆FNO₂ An important intermediate in the synthesis of various therapeutic agents. orgsyn.org

While direct synthesis of bis-benzamide structures from this compound is not explicitly detailed in the provided context, the general reactivity of benzoic acids allows for their conversion to benzamides. This is a common transformation in medicinal chemistry. The carboxylic acid can be activated and then reacted with an amine to form an amide bond. By using a diamine or by a two-step process, it is conceivable to form bis-benzamide structures, where two benzoyl groups are linked.

Synthetic Intermediate in the Design of Bioactive Molecules

The structural motifs present in this compound are found in various biologically active molecules. Its use as a synthetic intermediate allows for the systematic development of new therapeutic agents.

Rational drug design often utilizes well-defined chemical building blocks to construct molecules with specific biological activities. researchgate.net this compound fits this role by providing a scaffold that can be elaborated upon to target specific biological receptors.

The sphingosine (B13886) 1-phosphate (S1P) signaling pathway is involved in numerous physiological processes, making its receptors attractive drug targets. nih.govfrontiersin.org S1P receptor modulators are used in the treatment of conditions like multiple sclerosis. frontiersin.orgnih.gov Research has shown that specific structural features, such as substituted benzoic acids, can be incorporated into molecules designed to interact with S1P receptors. nih.govmdpi.com While a direct link between this compound and a specific S1P agonist is not explicitly stated, its structural components are relevant to the design of such molecules. The development of selective agonists for different S1P receptor subtypes is an ongoing area of research. mdpi.comrndsystems.com

Table 2: Selected S1P Receptor Agonists

Agonist Receptor Selectivity Reference
CYM 5442 Selective S1P1 agonist mdpi.com
CYM 5541 Selective S1P3 agonist mdpi.com
Fingolimod (FTY720) Non-selective S1P receptor agonist nih.gov
Siponimod (BAF312) Selective S1P1 and S1P5 agonist nih.gov

Retinoic acid receptors (RARs) are nuclear receptors that regulate gene transcription and are involved in cell growth, differentiation, and embryonic development. nih.govwikipedia.org RAR agonists have therapeutic potential, but many early examples had poor drug-like properties. nih.govnih.gov The development of new, orally bioavailable RARα agonists with improved properties is a key research focus. nih.govnih.gov The structure of this compound is relevant to the design of novel RARα agonists. Specifically, substituted benzoic acid moieties are often found in potent and selective RAR agonists. nih.govnih.gov The rational design of these agonists involves creating molecules that can effectively bind to the RARα receptor and modulate its activity. tocris.combio-techne.com

2 Development of Enzyme Inhibitors for Preclinical Research

The strategic use of tailored chemical building blocks is fundamental to the discovery of novel enzyme inhibitors with therapeutic potential. This compound, with its specific substitution pattern, offers a unique scaffold for the synthesis of targeted inhibitors. This section details its role in the development of various enzyme inhibitors for preclinical research.

1 Centromere-Associated Protein E (CENP-E) Inhibitors

Centromere-associated protein E (CENP-E) is a kinesin motor protein essential for chromosome alignment during mitosis, making it a key target for anticancer drug development. nih.gov The inhibition of CENP-E's ATPase activity can disrupt mitosis and lead to cancer cell death.

While direct synthesis of CENP-E inhibitors from this compound is not explicitly detailed in the reviewed literature, the development of the potent and selective CENP-E inhibitor GSK923295 originated from a high-throughput screening hit with a very similar chemical structure: 3-chloro-4-isopropoxybenzoic acid. This highlights the importance of the 4-isopropoxybenzoic acid scaffold in targeting CENP-E. The subsequent optimization of this hit compound led to the discovery of GSK923295, which has demonstrated significant antitumor activity.

The development of GSK923295 underscores the therapeutic potential of this class of compounds. It acts as an allosteric inhibitor of CENP-E, a mechanism that contributes to its specificity and potency. nih.gov

Table 1: Key CENP-E Inhibitor Information

Compound NameStarting ScaffoldMechanism of Action
GSK9232953-chloro-4-isopropoxybenzoic acidAllosteric inhibitor of CENP-E ATPase activity

2 Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signal transduction pathways. nih.gov Dysregulation of PTP activity is implicated in various diseases, including cancer and metabolic disorders, making them attractive targets for therapeutic intervention. nih.govwestminster.ac.uk The development of selective PTP inhibitors is a significant area of research. researchgate.net

A review of the scientific literature did not yield specific examples of this compound being utilized as a direct building block for the development of protein tyrosine phosphatase inhibitors.

3 Dual Metallo- and Serine-β-lactamase Inhibitors

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a major threat to public health. Dual-action inhibitors that can neutralize both serine- and metallo-β-lactamases are of significant interest. nih.gov

Based on the reviewed scientific literature, there are no specific examples of this compound being used as a chemical building block in the design and synthesis of dual metallo- and serine-β-lactamase inhibitors.

4 DYRK1A/B Kinase Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B) are implicated in several pathological conditions, including neurodegenerative diseases and cancer. nih.gov The development of selective inhibitors for these kinases is an active area of research. nih.gov

A review of the available scientific literature did not provide specific instances of this compound serving as a direct precursor or building block for the synthesis of DYRK1A/B kinase inhibitors.

4 Design of Inhibitors Targeting Protein-Protein Interactions, e.g., c-Myc–Max

The c-Myc oncoprotein is a transcription factor that plays a central role in cell proliferation and is dysregulated in a majority of human cancers. nih.govpitt.edu For its function, c-Myc must form a heterodimer with its partner protein, Max. Disrupting the c-Myc–Max protein-protein interaction is a compelling strategy for cancer therapy. bioworld.com

Research into small-molecule inhibitors of the c-Myc-Max interaction has utilized precursors of this compound. Specifically, synthetic α-helix mimetics designed to perturb the c-Myc-Max heterodimer's ability to bind to DNA have been developed starting from 3-fluoro-4-nitrobenzoic acid. This precursor undergoes nucleophilic aromatic substitution to introduce various alkoxy groups, a synthetic route that could readily accommodate the introduction of an isopropoxy group to yield the core structure of this compound.

One such derivative, compound 4da , has been shown to inhibit the proliferation of c-Myc-overexpressing cell lines. nih.gov Interestingly, this compound does not prevent the formation of the c-Myc-Max heterodimer but rather alters its conformation, thereby inhibiting its DNA binding activity. nih.gov This novel mechanism of action represents a significant advancement in the development of direct c-Myc inhibitors. nih.gov

Table 2: Research Findings on a c-Myc-Max Inhibitor Derived from a Precursor to this compound

CompoundStarting Material PrecursorBiological ActivityMechanism of Action
4da3-fluoro-4-nitrobenzoic acidInhibits proliferation of c-Myc-overexpressing cell linesPerturbs DNA binding of the c-Myc-Max heterodimer without causing dissociation

Chelation Chemistry and Organometallic Cluster Formation

The molecular architecture of this compound, featuring a carboxylic acid group and a fluorine atom on a benzene (B151609) ring, provides potential sites for coordination with metal ions, suggesting its role in chelation and the formation of organometallic structures. The carboxylate group (-COOH) is a classic ligand in coordination chemistry, capable of binding to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the construction of diverse and complex supramolecular architectures, including metal-organic frameworks (MOFs).

While specific research on the chelation behavior of this compound is not extensively documented, the principles of coordination chemistry suggest that the carboxylate group would be the primary site of interaction with metal ions. The presence of the electron-withdrawing fluorine atom can influence the acidity of the carboxylic proton and the electron density of the aromatic ring, which in turn can modulate the binding affinity and the electronic properties of the resulting metal complex.

In the broader context of fluorinated benzoic acids, research has demonstrated their utility in forming complex organometallic structures. For instance, 2-fluorobenzoic acid has been employed as a modulator in the synthesis of rare-earth metal-organic frameworks (MOFs). acs.org In these structures, the fluorobenzoic acid not only acts as a ligand but can also be a source of fluoride (B91410) ions that bridge metal centers, leading to the formation of fluoro-bridged clusters. acs.org This suggests a potential dual role for this compound in organometallic synthesis, acting as both a primary ligand and a potential source of fluoride under certain reaction conditions. The isopropoxy group, being sterically bulkier than a simple hydrogen or fluorine atom, could also play a significant role in directing the self-assembly of these clusters, potentially leading to novel topologies and framework properties.

The stability of metal chelates is influenced by factors such as the pH of the medium and the nature of the metal ion. For many carboxylate-based chelating agents, a decrease in pH can lead to protonation of the carboxylate group, reducing its ability to bind to the metal ion. beloit.edu Conversely, at high pH, metal ions may precipitate as hydroxides, competing with the chelation process. beloit.edu The specific coordination behavior of this compound with various metal ions would require empirical investigation to determine the stability constants and the structures of the resulting complexes.

Table 1: Potential Coordination Modes of this compound in Organometallic Chemistry

Coordination ModeDescriptionPotential Structural Outcome
MonodentateThe carboxylate group binds to a single metal center through one of its oxygen atoms.Simple metal-carboxylate complexes.
Bidentate ChelatingBoth oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.Stable, five-membered ring structures with enhanced thermodynamic stability.
Bidentate BridgingThe carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion.Polymeric chains, 2D layers, or 3D metal-organic frameworks (MOFs).
Fluoro-bridgingUnder specific synthetic conditions, the C-F bond may be activated, leading to fluoride ions bridging metal centers.Formation of unique fluoro-bridged organometallic clusters. acs.org

Exploration in Agrochemical Research and Material Science Applications

Substituted benzoic acids are a well-established class of compounds in the fields of agrochemical research and material science. The presence of multiple functional groups on the aromatic ring allows for fine-tuning of their chemical and physical properties. This compound, with its fluoro, isopropoxy, and carboxylic acid moieties, represents a versatile scaffold for the development of new functional molecules in these areas.

Building Blocks for Pesticide and Herbicide Analogs

The search for new pesticides and herbicides with improved efficacy, selectivity, and environmental profiles is a constant endeavor in agrochemical research. Substituted benzoic acids have historically served as important pharmacophores in this field. For example, certain substituted benzoic acids have demonstrated activity against potato common scab, not by direct toxicity to the pathogen, but by altering the host plant's response to infection.

Fluorine-containing molecules are of particular interest in agrochemical design due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. The synthesis of fluorine analogs of existing herbicides, such as dicamba (B1670444) and tricamba, has been a strategy to explore new chemical space for herbicidal activity. researchgate.net While direct studies on the pesticidal or herbicidal activity of this compound are not widely reported, its structure suggests it could be a valuable building block for creating new analogs of known agrochemicals. The combination of the fluoro and isopropoxy groups on the benzoic acid ring could lead to novel compounds with unique modes of action or improved properties compared to existing substances.

Table 2: Examples of Substituted Benzoic Acids in Agrochemical Research

Compound/Derivative ClassApplication/ActivityReference
Dichlorobenzoic acidsControl of potato common scab
5-chloro-2-nitrobenzoic acidInhibition of potato common scab with minimal impact on yield
Benzoic acid and its hydroxylated derivativesAntifungal activity against Alternaria solani (early blight of tomato)
Fluorine analogs of dicamba and tricambaExploration of new herbicides researchgate.net

Components in Polymer Chemistry and Liquid Crystal Systems

The rigid structure of the benzoic acid core, combined with the potential for introducing various functional groups, makes it an attractive component for the synthesis of advanced materials, including polymers and liquid crystals.

In polymer chemistry, benzoic acid derivatives can be incorporated into polymer backbones or used as pendant groups to impart specific properties. For instance, vinylbenzoic acid is a valuable monomer for synthesizing functionalized polymers through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. core.ac.uk The resulting polymers containing carboxylic acid groups can exhibit responsiveness to pH and can be further modified. While specific polymers derived from this compound are not documented, its carboxylic acid group would allow for its integration into polymer structures through esterification or amidation reactions, potentially creating polymers with tailored thermal, optical, or surface properties. The presence of fluorine could enhance properties such as thermal stability and chemical resistance.

The field of liquid crystals heavily utilizes molecules with a rigid core and flexible terminal groups. Benzoic acid derivatives are fundamental building blocks for hydrogen-bonded liquid crystals. nih.gov The ability of the carboxylic acid groups to form hydrogen-bonded dimers creates supramolecular structures with the necessary anisotropy to exhibit liquid crystalline phases. The specific nature and position of substituents on the benzoic acid ring are critical for determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability. The 4-isopropoxy group on this compound could contribute to the formation of mesophases, while the 3-fluoro substituent could influence the intermolecular interactions and packing, thereby modulating the liquid crystalline properties. Research on other alkoxy-substituted benzoic acids has shown that the length of the alkoxy chain plays a crucial role in the stability and type of the resulting mesophase. nih.gov

Table 3: Potential Applications of this compound in Material Science

Application AreaRationale for UseKey Functional Groups
Polymer Synthesis Can be incorporated as a monomer or a functionalizing agent. The fluorine atom can enhance thermal and chemical stability.Carboxylic acid
Liquid Crystals The rigid benzoic acid core and the potential for hydrogen bonding through the carboxylic acid group are conducive to forming liquid crystalline phases. The isopropoxy and fluoro substituents would influence the mesophase properties.Carboxylic acid, Isopropoxy group, Fluoro group
Metal-Organic Frameworks (MOFs) The carboxylate group can act as a linker to connect metal nodes, forming porous crystalline materials.Carboxylic acid

Advanced Research Perspectives and Future Directions

Development of Novel, Efficient, and Selective Synthetic Methodologies

The synthesis of 3-Fluoro-4-isopropoxybenzoic acid and its analogs is foundational to any further research. While standard methods exist, future efforts are focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. Research is moving beyond traditional multi-step processes to more elegant and direct approaches.

Key areas of development include:

Late-Stage Functionalization: A primary goal is the development of methods to introduce the fluoro and isopropoxy groups at a later stage in a synthetic sequence. This allows for the rapid diversification of complex molecules, saving time and resources.

Catalytic Systems: There is a continuous search for novel catalysts, particularly those based on transition metals like palladium and copper, to facilitate C-O and C-F bond formation with higher yields and selectivity. For instance, fluorinated benzoic acids are often synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling.

Flow Chemistry: The application of continuous flow reactors offers significant advantages over batch processing, including improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability. This is particularly relevant for fluorination reactions, which can be energetic.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the stereoselective synthesis of derivatives, represents a green and highly selective alternative to traditional chemical methods.

Potential Synthetic Strategies and Innovations

MethodologyDescriptionKey AdvantagesResearch Focus
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group (e.g., nitro group on a precursor like 3-Fluoro-4-nitrobenzoic acid) with an isopropoxide source. bldpharm.comDirect, often high-yielding.Optimizing reaction conditions for milder bases and lower temperatures.
Cross-Coupling ReactionsPalladium- or copper-catalyzed coupling of a boronic acid with a halogenated precursor to build the core structure. High tolerance for various functional groups.Developing more active and stable catalysts.
C-H ActivationDirectly converting a C-H bond on the aromatic ring to a C-O or C-F bond, avoiding the need for pre-functionalized starting materials.Atom economy, reduced synthetic steps.Achieving high regioselectivity on complex substrates.
Flow Chemistry SynthesisPerforming reactions in a continuous flow system.Precise control over temperature and reaction time, improved safety.Integrating multiple synthetic steps into a single continuous process.

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery Programs

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery relies heavily on high-throughput screening (HTS) and combinatorial chemistry. researchgate.netdovepress.com These technologies allow researchers to synthesize and test thousands or even millions of related compounds in a short period.

The this compound structure is well-suited for combinatorial library synthesis. A notable parallel is the use of 3-amino-5-hydroxybenzoic acid as a core structure to generate a library of over 2000 compounds using solid-phase split/combine methods. nih.gov Similarly, the carboxylic acid group of this compound can serve as a handle to attach the molecule to a solid support resin. From there, a diverse array of chemical building blocks can be systematically added to create a large library of esters or amides. The aromatic ring itself could also be further functionalized.

The resulting library of derivatives can then be subjected to HTS, where automated systems test each compound for activity against a specific biological target, such as an enzyme or a cell receptor. researchgate.net This combination of combinatorial synthesis and HTS dramatically accelerates the identification of "hit" compounds that can be optimized into lead candidates for new drugs.

Advanced Mechanistic Studies of Molecular Interactions

A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Advanced analytical techniques are being employed to elucidate these mechanisms.

Role of the Fluorine Atom: The fluorine atom is not just a passive substituent. Its high electronegativity can alter the acidity of the carboxylic acid group and influence the molecule's binding affinity and metabolic stability. Techniques like ¹⁹F-NMR spectroscopy are particularly powerful for studying these interactions, as the fluorine atom serves as a sensitive probe to monitor binding events and conformational changes in real-time, especially since fluorine is absent in most biological systems. researchgate.net

The Isopropoxy Group's Contribution: The bulky isopropoxy group can provide critical steric interactions within a protein's binding pocket, potentially enhancing selectivity. It also increases the molecule's lipophilicity, which can affect its ability to cross cell membranes.

Hydrogen Bonding and Other Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the ether oxygen of the isopropoxy group can also participate in hydrogen bonding. Computational modeling and biophysical techniques like X-ray crystallography and surface plasmon resonance are used to map these interactions precisely.

Application of Artificial Intelligence and Machine Learning in Computer-Aided Drug Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to the this compound scaffold holds immense promise. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov

Future research directions involving AI include:

De Novo Drug Design: Generative AI models, such as Generative Tensorial Reinforcement Learning (GENTRL), can design entirely new molecules based on the this compound core. researchgate.net These models can be trained to optimize for multiple properties simultaneously, such as high binding affinity, low toxicity, and synthetic feasibility. arxiv.org

Predictive Modeling: ML algorithms can be trained to predict the physicochemical properties, biological activity, and pharmacokinetic profiles of virtual derivatives before they are ever synthesized in a lab. youtube.com This allows researchers to prioritize the most promising candidates, saving significant time and resources.

Synthesis Planning: AI tools are being developed to assist chemists in designing the most efficient synthetic routes. By analyzing known chemical reactions, these programs can propose step-by-step pathways to create target derivatives, a process known as computer-aided synthesis. researchgate.net

Applications of AI/ML in Derivative Discovery

AI/ML ApplicationDescriptionPotential Impact on Research
Generative Models (e.g., GENTRL, IDOLpro)Algorithms that create novel molecular structures with desired properties. researchgate.netarxiv.orgRapidly identifies new, potent, and synthesizable derivatives of this compound.
Predictive AnalyticsML models trained to forecast properties like bioactivity, toxicity, and solubility. nih.govReduces the number of compounds that need to be physically synthesized and tested.
Virtual ScreeningUsing computer models to screen large virtual libraries of compounds against a biological target. youtube.comDramatically accelerates the initial "hit" identification phase of drug discovery.
Computer-Aided Synthesis PlanningAI that suggests optimal and efficient chemical reaction pathways for a target molecule. researchgate.netStreamlines the process of creating the most promising computer-designed molecules in the lab.

Exploration of Emerging Applications in Interdisciplinary Fields

While the primary focus for many benzoic acid derivatives is in medicinal chemistry, the unique properties of this compound make it a candidate for research in other advanced fields.

Materials Science: Aromatic carboxylic acids and their derivatives are known building blocks for advanced materials. For example, 4-Isopropoxybenzoic acid has been explored for its potential use in polymers and liquid crystals due to its optical and thermal properties. ontosight.ai The addition of a fluorine atom in this compound could further enhance these properties, leading to the development of new high-performance polymers, specialty coatings, or components for electronic displays.

Agrochemicals: The structural motifs present in this compound are also found in modern pesticides and herbicides. Future research could involve screening its derivatives for activity against various agricultural pests or for use as plant growth regulators, leveraging its potential biological activity and environmental stability. ontosight.ai

Advanced Probes and Sensors: The fluorine atom can be used as an NMR or MRI reporter. This opens the possibility of developing derivatives of this compound as molecular probes to study biological processes or as diagnostic agents in medical imaging.

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-isopropoxybenzoic acid in laboratory settings?

The synthesis typically involves nucleophilic substitution on a fluorinated benzoic acid precursor. For example, 3-fluoro-4-hydroxybenzoic acid can react with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group. Subsequent purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Parallel methods for structurally similar compounds (e.g., 3-fluoro-4-methylbenzoic acid) highlight the importance of optimizing reaction time and temperature to avoid side reactions .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹⁹F NMR : To confirm substitution patterns (e.g., distinguishing isopropoxy vs. methoxy groups) and assess purity.
  • IR spectroscopy : Identifies functional groups (carboxylic acid C=O stretch ~1700 cm⁻¹, ether C-O ~1250 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₁FO₃, theoretical MW: 198.07).
  • Melting point analysis : Consistency with literature values (e.g., analogous compounds like 3-fluoro-4-methylbenzoic acid melt at 169–171°C) indicates purity .

Q. What are the key solubility properties influencing experimental design with this compound?

Limited aqueous solubility necessitates polar aprotic solvents (DMSO, DMF) for reactions. Solubility in organic solvents (e.g., ethyl acetate, dichloromethane) facilitates purification. Data from structurally similar compounds (e.g., 3-fluorobenzoic acid’s solubility in ethanol) suggest solvent selection strategies for crystallization .

Q. How can researchers detect and quantify common impurities in synthesized this compound?

Impurities such as unreacted starting materials or dehalogenated byproducts are identified using:

  • HPLC with UV detection (C18 column, acetonitrile/water mobile phase).
  • TLC (silica gel, visualized under UV or iodine staining).
  • ¹⁹F NMR to detect residual fluorine-containing intermediates. Purity thresholds (>97%) align with standards for fluorinated benzoic acid derivatives .

Q. What are the typical research applications of this compound?

The compound serves as:

  • A building block for pharmaceuticals (e.g., protease inhibitors or kinase-targeting agents).
  • A ligand in metal-organic frameworks (MOFs) due to its carboxylate and ether functionalities.
  • A model substrate for studying regioselectivity in electrophilic aromatic substitution .

Advanced Research Questions

Q. How can coupling reactions involving the carboxylic acid group be optimized while preserving the isopropoxy-fluoro substitution pattern?

Strategies include:

  • Protecting the carboxylic acid as a methyl ester during coupling to prevent side reactions.
  • Using coupling agents like HATU or EDCI with non-nucleophilic bases (e.g., DIPEA) in anhydrous DMF.
  • Monitoring reaction progress via ¹⁹F NMR to detect undesired cleavage of the isopropoxy group .

Q. What methodologies resolve contradictions in reported biological activity data for derivatives of this compound?

Conduct comparative studies under standardized conditions:

  • Validate purity via HPLC and elemental analysis.
  • Control for assay variables (e.g., cell line viability, incubation time).
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Contradictions in fluorinated benzoic acid derivatives often arise from batch-specific impurities .

Q. How can regioselectivity be ensured during the introduction of the isopropoxy group?

Employ directing groups (e.g., nitro or boronic acid) at the 3-position to favor substitution at the 4-position. Alternatively, use protecting groups on competing reactive sites. Computational modeling (DFT) predicts electron-deficient aromatic rings’ reactivity, guiding synthetic design .

Q. What protocols assess the stability of this compound under varying storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light for 4–8 weeks.
  • Monitor degradation via HPLC and ¹⁹F NMR.
  • Refrigerated storage (2–8°C) under inert atmosphere (argon) is recommended, based on stability data for 3-fluorobenzoic acid .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic substitution sites : Fluorine and isopropoxy groups direct incoming electrophiles to specific positions.
  • Acid dissociation constants (pKa) : Predict deprotonation behavior of the carboxylic acid group.
  • Solvent effects : Simulate reaction outcomes in polar vs. non-polar solvents. These methods align with studies on fluorosulfonylbenzoic acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.